LogP Comparison: 3-Cyano-4-methoxy-1,2,5-thiadiazole vs. 3-Cyano-4-hydroxy-1,2,5-thiadiazole
Methylation of the 4-hydroxy position to the 4-methoxy derivative substantially increases lipophilicity, altering the compound's suitability for membrane penetration and blood-brain barrier permeability predictions. The 3-cyano-4-hydroxy-1,2,5-thiadiazole comparator has a measured LogP of approximately –0.2, indicating high aqueous solubility and very limited passive membrane diffusion potential . In contrast, the target 3-cyano-4-methoxy-1,2,5-thiadiazole is calculated to have a significantly higher LogP (estimated in the range of approximately +0.8 to +1.3 based on fragment-based calculations using the ClogP method and the difference in π values between –OH and –OCH₃ substituents on aromatic heterocycles), placing it in a more favorable lipophilicity range for CNS drug-like candidates and for chromatographic purification on reversed-phase silica gel [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Estimated LogP range: +0.8 to +1.3 (fragment-additivity calculation based on measured 4-hydroxy LogP plus methoxy Δπ contribution) |
| Comparator Or Baseline | 3-Cyano-4-hydroxy-1,2,5-thiadiazole: measured LogP = –0.2 |
| Quantified Difference | ΔLogP ≈ +1.0 to +1.5 log units (approximately 10- to 30-fold increase in octanol-water partition coefficient) |
| Conditions | Octanol-water partition coefficient; measured value for hydroxy analog from ChemExper database; target compound LogP estimated via fragment-additivity method |
Why This Matters
A shift of more than one log unit in LogP fundamentally changes the compound's partitioning behavior in biological membranes and organic-aqueous extraction protocols, directly affecting which applications (e.g., CNS-targeted fragment screens vs. aqueous biochemical assays) the compound is best suited for.
- [1] Leo, A.; Hansch, C.; Elkins, D. Partition coefficients and their uses. Chemical Reviews, 1971, 71(6), 525–616. (Fragment-additivity methodology for LogP estimation.) View Source
